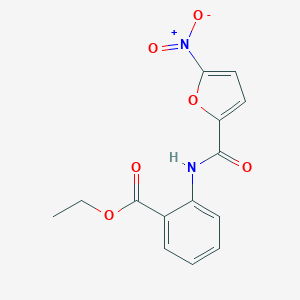

ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE

Description

ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE is a benzoate ester derivative featuring a 5-nitrofuran-2-amido substituent at the ortho position of the benzene ring. While direct structural or synthetic data for this compound are absent in the provided evidence, its structural analogs—particularly substituted benzoate esters—have been extensively studied in materials science and pharmaceutical chemistry. Tools like SHELX and Mercury () are critical for analyzing such compounds’ crystal structures and intermolecular interactions, though their application to this specific derivative remains unexplored in the available literature.

Properties

Molecular Formula |

C14H12N2O6 |

|---|---|

Molecular Weight |

304.25g/mol |

IUPAC Name |

ethyl 2-[(5-nitrofuran-2-carbonyl)amino]benzoate |

InChI |

InChI=1S/C14H12N2O6/c1-2-21-14(18)9-5-3-4-6-10(9)15-13(17)11-7-8-12(22-11)16(19)20/h3-8H,2H2,1H3,(H,15,17) |

InChI Key |

AYLZXTXTMIGLAD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE typically involves the reaction of 5-nitro-2-furoyl chloride with ethyl 2-aminobenzoate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced nitro derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

This compound differs from compounds like ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate () in its substituent electronic profile. Key distinctions include:

Key Findings :

- Electron-donating groups (e.g., dimethylamino) enhance polymerization efficiency. Ethyl 4-(dimethylamino) benzoate exhibited a higher degree of conversion (80–90%) compared to 2-(dimethylamino) ethyl methacrylate (60–70%) in resin cements .

- Electron-withdrawing groups (e.g., nitro in nitrofuran) may reduce reactivity in free-radical polymerization but could improve stability or bioactivity.

Influence of Co-Initiators and Additives

highlights the role of DPI in modulating resin properties. For example:

- DPI increased the degree of conversion in resins containing 2-(dimethylamino) ethyl methacrylate but had minimal impact on ethyl 4-(dimethylamino) benzoate .

- Resins with ethyl 4-(dimethylamino) benzoate showed superior physical properties (e.g., hardness, solubility) compared to those with 2-(dimethylamino) ethyl methacrylate, suggesting that substituent position (para vs. methacrylate chain) critically affects performance .

Its ortho-substituted amide group could also influence steric effects, altering packing patterns (as analyzed via Mercury’s Materials Module; ).

Methodological Considerations for Structural Analysis

While direct data on this compound are lacking, the following tools and approaches are relevant:

- SHELX Software Suite (): Widely used for refining small-molecule crystal structures. Its robustness in handling twinned data or high-resolution macromolecular structures could aid in resolving this compound’s conformation.

- Mercury CSD (): Enables visualization of intermolecular interactions and packing patterns. The “packing similarity” feature could compare this derivative’s crystal structure with analogs like ethyl 4-(dimethylamino) benzoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.